2-(2-Nitrobenzylidene)malonic acid

Catalog No.
S6588048
CAS No.
103582-31-6
M.F
C10H7NO6
M. Wt
237.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Nitrobenzylidene)malonic acid

CAS Number

103582-31-6

Product Name

2-(2-Nitrobenzylidene)malonic acid

IUPAC Name

2-[(2-nitrophenyl)methylidene]propanedioic acid

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

InChI

InChI=1S/C10H7NO6/c12-9(13)7(10(14)15)5-6-3-1-2-4-8(6)11(16)17/h1-5H,(H,12,13)(H,14,15)

InChI Key

PWOSYAXUKPDKHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)C(=O)O)[N+](=O)[O-]

2-(2-Nitrobenzylidene)malonic acid is an organic compound with the molecular formula C₁₀H₇N₁O₆. It features a nitro group attached to a benzylidene moiety, which is further linked to a malonic acid structure. This compound is characterized by its yellow to brown solid form and has a molecular weight of approximately 237.17 g/mol. The presence of the nitro group contributes to its unique chemical properties and potential biological activities .

Typical of malonic acid derivatives, including:

  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles, forming imines or other derivatives.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of substituted aromatic compounds.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's reactivity and potential applications.

These reactions highlight its versatility in synthetic organic chemistry .

Research indicates that 2-(2-nitrobenzylidene)malonic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest it has potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Antioxidant Activity: The compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems.
  • Potential Anticancer Activity: Preliminary studies suggest that it might have effects on cancer cell lines, although further research is needed to confirm these findings .

The synthesis of 2-(2-nitrobenzylidene)malonic acid typically involves:

  • Condensation Reaction: Combining malonic acid with 2-nitrobenzaldehyde under acidic or basic conditions.
  • Refluxing: The mixture is often refluxed in a suitable solvent (e.g., ethanol or methanol) to facilitate the reaction.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for the efficient production of the compound while maintaining high purity levels .

2-(2-Nitrobenzylidene)malonic acid has several noteworthy applications:

  • Pharmaceutical Industry: Its potential antimicrobial and anticancer properties make it a candidate for drug development.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Used in studies exploring the mechanisms of action of various biological processes due to its reactive functional groups .

Interaction studies involving 2-(2-nitrobenzylidene)malonic acid focus primarily on its reactivity with biological molecules:

  • Protein Interactions: Investigations into how this compound interacts with proteins may reveal insights into its mechanism of action as a potential therapeutic agent.
  • Enzyme Inhibition Studies: Research is ongoing to determine whether it can inhibit specific enzymes, which could elucidate its biological activity and therapeutic potential.

These studies are crucial for understanding how this compound might be utilized in medicinal chemistry .

Several compounds share structural similarities with 2-(2-nitrobenzylidene)malonic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
Diethyl 2-(2-nitrobenzylidene)malonateEster derivativeExhibits similar reactivity but with different solubility characteristics .
Benzylidene malonic acidNo nitro groupLacks the nitro functionality, affecting biological activity .
2-(4-Nitrobenzylidene)malonic acidDifferent nitro positionSimilar reactivity but potentially different biological effects due to position change .

Uniqueness

The uniqueness of 2-(2-nitrobenzylidene)malonic acid lies in its specific arrangement of functional groups, particularly the positioning of the nitro group relative to the benzylidene moiety. This configuration may enhance its reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and application development .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

237.02733694 g/mol

Monoisotopic Mass

237.02733694 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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